Cas no 478529-51-0 (DL-Glyceraldehyde-1,2-13C2)

DL-Glyceraldehyde-1,2-13C2 is a stable isotope-labeled analog of glyceraldehyde, where two carbon atoms (positions 1 and 2) are enriched with 13C. This compound is widely used as a tracer in metabolic studies, particularly in glycolysis and the pentose phosphate pathway, enabling precise tracking of carbon flux. Its isotopic purity ensures high sensitivity in NMR and mass spectrometry applications. The racemic (DL) form allows flexibility in stereochemical investigations. Due to its well-defined labeling pattern, it serves as a valuable tool for elucidating biochemical pathways, enzyme mechanisms, and isotopic dilution analyses. The compound is supplied with certified isotopic enrichment, ensuring reproducibility in research applications.
DL-Glyceraldehyde-1,2-13C2 structure
DL-Glyceraldehyde-1,2-13C2 structure
Product Name:DL-Glyceraldehyde-1,2-13C2
CAS No:478529-51-0
MF:C3H6O3
MW:92.063
CID:931509
PubChem ID:118855893
Update Time:2025-10-29

DL-Glyceraldehyde-1,2-13C2 Chemical and Physical Properties

Names and Identifiers

    • dl-[1,2-13c2]glyceraldehyde
    • DL-Glyceraldehyde-1,2-13C2
    • 478529-51-0
    • 2,3-Dihydroxy(1,2-13C2)propanal
    • Inchi: InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,3+1
    • InChI Key: MNQZXJOMYWMBOU-ZKDXJZICSA-N
    • SMILES: C(C(C=O)O)O

Computed Properties

  • Exact Mass: 92.03840372g/mol
  • Monoisotopic Mass: 92.03840372g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 43.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53000
  • LogP: -1.46150

DL-Glyceraldehyde-1,2-13C2 Pricemore >>

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DL-Glyceraldehyde-1,2-13C2 Related Literature

Additional information on DL-Glyceraldehyde-1,2-13C2

Recent Advances in the Application of DL-Glyceraldehyde-1,2-13C2 and Compound 478529-51-0 in Chemical Biology and Pharmaceutical Research

In recent years, the use of isotopically labeled compounds and specialized chemical entities has gained significant traction in chemical biology and pharmaceutical research. Among these, DL-Glyceraldehyde-1,2-13C2 (CAS: 478529-51-0) has emerged as a critical tool for metabolic studies and drug development. This research briefing synthesizes the latest findings on the applications, mechanisms, and potential therapeutic implications of this compound, providing a comprehensive overview for professionals in the field.

DL-Glyceraldehyde-1,2-13C2 is a stable isotope-labeled analog of glyceraldehyde, a key intermediate in glycolysis and other metabolic pathways. The incorporation of 13C isotopes at the 1,2 positions allows for precise tracking of metabolic fluxes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Recent studies have leveraged this property to investigate metabolic reprogramming in cancer cells, offering insights into novel therapeutic targets. For instance, a 2023 study published in Nature Chemical Biology utilized DL-Glyceraldehyde-1,2-13C2 to map the glycolytic activity in drug-resistant tumor cells, revealing unexpected metabolic vulnerabilities that could be exploited for targeted therapy.

Beyond its role in metabolic research, DL-Glyceraldehyde-1,2-13C2 has also been employed in the synthesis of complex biomolecules. A notable application is its use as a precursor for the production of labeled sugars and glycoconjugates, which are essential for structural and functional studies of glycoproteins and glycolipids. Recent advancements in synthetic methodologies, as detailed in a 2024 Journal of the American Chemical Society publication, have demonstrated the efficient incorporation of DL-Glyceraldehyde-1,2-13C2 into oligosaccharides, enabling high-resolution analysis of carbohydrate-protein interactions.

Compound 478529-51-0, often referenced in conjunction with DL-Glyceraldehyde-1,2-13C2, has been the subject of renewed interest due to its potential as a modulator of enzymatic activity. Preliminary data from a 2024 ACS Chemical Biology study suggest that this compound exhibits inhibitory effects on aldolase, a key enzyme in glycolysis. This finding opens new avenues for the development of small-molecule inhibitors targeting metabolic enzymes, with potential applications in oncology and infectious diseases. Further research is underway to elucidate the structural basis of this interaction and optimize the compound's pharmacological properties.

In conclusion, the integration of DL-Glyceraldehyde-1,2-13C2 and compound 478529-51-0 into chemical biology and pharmaceutical research has provided valuable tools for understanding metabolic pathways and developing novel therapeutics. The ability to trace metabolic fluxes and modulate enzymatic activity with high precision underscores the importance of these compounds in advancing both basic and applied research. Future studies are expected to explore their applications in personalized medicine and drug discovery, further solidifying their role in the field.

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